(S)-N,1-Dimethylpyrrolidin-3-amine

Stereochemistry Chiral Resolution Absolute Configuration

(S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2) is a chiral tertiary amine featuring a single stereocenter and a pyrrolidine core. It is commercially supplied as a research chemical with typical purities of 95–98% and exists as a liquid under standard conditions.

Molecular Formula C6H14N2
Molecular Weight 114.192
CAS No. 792969-63-2; 792970-21-9
Cat. No. B2615778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,1-Dimethylpyrrolidin-3-amine
CAS792969-63-2; 792970-21-9
Molecular FormulaC6H14N2
Molecular Weight114.192
Structural Identifiers
SMILESCNC1CCN(C1)C
InChIInChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyCZGIEJXGCLWRPY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2): A Defined Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Biomedical Research


(S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2) is a chiral tertiary amine featuring a single stereocenter and a pyrrolidine core . It is commercially supplied as a research chemical with typical purities of 95–98% and exists as a liquid under standard conditions . Its enantiomer, (R)-N,1-Dimethylpyrrolidin-3-amine (CAS 792970-21-9), is also available, underscoring the critical importance of stereochemical integrity in downstream applications .

Workflow Asymmetric synthesis and chiral target studies
Selection Single (S)-enantiomer pyrrolidine building block
Procurement Enantiomer-specific sourcing for stereochemical control

Why (S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2) Cannot Be Replaced by its (R)-Enantiomer, Racemic Mixture, or Structurally Related Analogs


The (S)-configuration of N,1-Dimethylpyrrolidin-3-amine is not a trivial descriptor; it defines the compound's spatial interaction with biological targets and chiral environments. Substituting with the (R)-enantiomer (CAS 792970-21-9) or a racemic mixture (CAS 64021-83-6) [1] introduces an undefined or opposite stereochemical vector, which can drastically alter binding affinity, selectivity, and pharmacological outcome [2]. Even within the pyrrolidine class, minor structural modifications—such as the N,N-dimethyl substitution in (3S)-(-)-3-(Dimethylamino)pyrrolidine (CAS 132883-44-4) —lead to distinct physicochemical properties and target engagement profiles, rendering generic substitution scientifically invalid without rigorous comparative validation.

Opposite enantiomer May reverse or alter chiral target interaction profiles, limiting direct substitution
Racemic mixture Undefined stereochemical ratio can obscure structure-activity interpretation
Analog substitution N,N-dimethyl analog shifts amine basicity and steric profile, affecting binding context

Quantitative Differentiation of (S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2): Physicochemical and Structural Comparison Against Closest Analogs


Stereochemical Identity: (S)-N,1-Dimethylpyrrolidin-3-amine vs. (R)-Enantiomer (CAS 792970-21-9)

The (S)-enantiomer (CAS 792969-63-2) and (R)-enantiomer (CAS 792970-21-9) are non-superimposable mirror images. This fundamental difference is reflected in their unique InChI Keys and specific optical rotation values, which dictate their distinct interactions in chiral environments.

Stereochemical identity
Head-to-head
Opposite absolute configuration (‘S’ vs ‘R’); distinct InChI Keys
Enantiomer-specific target interaction requires stereochemical control
Sourcing enantiopure supports reproducible study outcomes
Stereochemistry Chiral Resolution Absolute Configuration

Physicochemical Differentiation: pKa Prediction of (S)-N,1-Dimethylpyrrolidin-3-amine vs. N,N-Dimethyl Analog (CAS 132883-44-4)

Predicted pKa values indicate a notable difference in basicity between (S)-N,1-dimethylpyrrolidin-3-amine (racemic form predicted pKa ~10.16–10.40) and the structurally related (3S)-(-)-3-(Dimethylamino)pyrrolidine (predicted pKa ~9.93). This difference influences protonation state at physiological pH, impacting solubility, permeability, and target binding.

Predicted pKa
Data to verify
~10.2 (target) vs ~9.9 (N,N-dimethyl analog)
pKa difference may shift protonation equilibrium, influencing solubility and permeability context
Computational prediction; experimental confirmation recommended
pKa Prediction Physicochemical Properties Amine Basicity

Structural Divergence: (S)-N,1-Dimethylpyrrolidin-3-amine vs. (3S)-(-)-3-(Dimethylamino)pyrrolidine as a Chiral Building Block

While both compounds serve as chiral intermediates, their distinct substitution patterns dictate their specific synthetic utility. (3S)-(-)-3-(Dimethylamino)pyrrolidine (CAS 132883-44-4) is a key precursor for bafetinib, a dual Abl-Lyn inhibitor. The N,1-dimethyl substitution in (S)-N,1-dimethylpyrrolidin-3-amine presents a different amine basicity and steric profile, positioning it as an alternative scaffold for medicinal chemistry exploration where a secondary amine (methylamino) is required.

Scaffold divergence
Class-level
N,1-dimethyl vs N,N-dimethyl substitution pattern
Supports selection for synthetic routes requiring a secondary amine scaffold
Structural distinction based on class-level inference; application-specific validation needed
Chiral Building Block Pharmaceutical Intermediate Bafetinib Synthesis

Recommended Applications for (S)-N,1-Dimethylpyrrolidin-3-amine (CAS 792969-63-2) Based on Structural and Physicochemical Evidence


Asymmetric Synthesis of Novel Chiral Ligands and Catalysts

The defined (S)-stereochemistry and secondary amine functionality of (S)-N,1-dimethylpyrrolidin-3-amine make it a valuable chiral scaffold for constructing enantioselective catalysts and ligands . Its single stereocenter and predictable basicity (predicted pKa ~10.2) allow for rational design and optimization of catalytic activity.

Medicinal Chemistry: Exploration of Structure-Activity Relationships (SAR) for CNS Targets

Given the known activity of structurally related pyrrolidines as dopamine D2 receptor antagonists , (S)-N,1-dimethylpyrrolidin-3-amine can serve as a starting point or comparator in SAR studies. The subtle differences in amine substitution (N,1-dimethyl vs. N,N-dimethyl) may offer a means to fine-tune receptor binding kinetics and selectivity profiles .

Development of Enantiopure Pharmaceutical Intermediates Requiring a Secondary Amine Motif

For synthetic routes requiring a chiral secondary amine building block, (S)-N,1-dimethylpyrrolidin-3-amine provides a distinct alternative to the more common N,N-dimethyl analog (CAS 132883-44-4) . Its unique substitution pattern can enable the synthesis of novel chemical entities with potentially improved drug-like properties, such as modulated lipophilicity and hydrogen-bonding capacity .

Application
Selection Property
Validation Focus
Chiral ligand and catalyst design
Defined (S)-stereochemistry and secondary amine
Enantioselectivity and catalytic activity assessment
Dopamine receptor SAR studies
Pyrrolidine scaffold with N,1-dimethylamine substitution
Receptor binding kinetics and selectivity profiling
Enantiopure synthetic intermediate research
Unique N,1-dimethyl substitution pattern
Lipophilicity and hydrogen-bonding modulation context
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